
Edifoligide for Vein Graft Failure: A Comparative
Analysis of Long-Term Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Edifoligide

Cat. No.: B13735998 Get Quote

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive review of the long-term outcomes of

Edifoligide, an E2F transcription factor decoy investigated for the prevention of saphenous

vein graft failure in coronary artery bypass graft (CABG) surgery, reveals no significant benefit

over placebo in improving clinical outcomes or preventing graft failure at five years. This guide

provides a detailed comparison of Edifoligide with current standard-of-care treatments,

supported by experimental data, to inform researchers, scientists, and drug development

professionals.

Executive Summary
Edifoligide, a novel gene-based therapy, was developed to inhibit neointimal hyperplasia, a

primary driver of vein graft stenosis and failure. The pivotal clinical trial, the PRoject of Ex-vivo

Vein graft ENgineering via Transfection IV (PREVENT IV), provided extensive data on its long-

term efficacy and safety. This guide synthesizes the 5-year follow-up data from PREVENT IV

and compares it with the established long-term outcomes of standard medical management,

which primarily consists of antiplatelet and lipid-lowering therapies. The evidence indicates that

while Edifoligide was well-tolerated, it did not demonstrate superiority to placebo in preventing

major adverse cardiac events. In contrast, standard-of-care therapies, such as aspirin and

statins, have a substantial body of evidence supporting their role in improving long-term vein

graft patency and patient outcomes.
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Edifoligide: Long-Term Outcomes from the
PREVENT IV Trial
The PREVENT IV trial was a large-scale, randomized, double-blind, placebo-controlled study

designed to evaluate the efficacy of ex vivo treatment of saphenous vein grafts with Edifoligide
in patients undergoing CABG. The 5-year follow-up of this trial is the most definitive source of

data on the long-term outcomes of this treatment.

Quantitative Data Summary
The following table summarizes the key 5-year clinical outcomes from the PREVENT IV trial,

comparing the Edifoligide-treated group with the placebo group.

Outcome at 5
Years

Edifoligide
Group (%)

Placebo Group
(%)

Hazard Ratio
(95% CI)

P-value

Composite

Outcome (Death,

MI, or

Revascularizatio

n)

26.3 25.5 1.03 (0.89–1.18) 0.721

Death 11.7 10.7 - -

Myocardial

Infarction (MI)
2.3 3.2 - -

Revascularizatio

n
14.1 13.9 - -

Rehospitalization 61.6 62.5 - -

Data sourced from the 5-year follow-up of the PREVENT IV trial.[1][2][3]

As the data clearly indicates, there were no statistically significant differences between the

Edifoligide and placebo groups across a range of critical long-term clinical endpoints.[1][2][3]
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Standard of Care: Alternative Treatments and Their
Long-Term Outcomes
The current standard of care for preventing saphenous vein graft failure post-CABG is

multifaceted, focusing on medical management to mitigate the underlying atherosclerotic

disease process and prevent thrombosis.

Antiplatelet Therapy
Aspirin is the cornerstone of antiplatelet therapy following CABG.[4] Dual antiplatelet therapy

(DAPT), typically with aspirin and a P2Y12 inhibitor like clopidogrel, may be considered in

certain patient populations, such as those who have undergone off-pump CABG or have a

recent acute coronary syndrome.[3]

Lipid-Lowering Therapy
High-intensity statin therapy is recommended for all patients post-CABG to aggressively

manage dyslipidemia, which is a major contributor to vein graft atherosclerosis.[3]

Comparative Long-Term Outcomes of Standard of Care
The following table provides an overview of long-term saphenous vein graft patency rates with

standard medical management, compiled from various studies. It is important to note that these

are not from direct head-to-head trials with Edifoligide but represent the expected outcomes

with current best practices.

Treatment Time Point
Vein Graft Patency Rate
(%)

Aspirin 1 Year ~85-94%

Aspirin 3 Years ~80-83%

Statin Therapy 1-10 Years
Significantly improved patency

compared to no statin

No Medical Therapy (for

comparison)
10 Years ~50-60%
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Data compiled from multiple sources on standard post-CABG care.

Experimental Protocols
PREVENT IV Trial Methodology

Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[5]

Participants: 3,014 patients undergoing primary CABG with at least two planned saphenous

vein grafts.[2][5]

Intervention: Saphenous vein grafts were treated ex vivo for 10 minutes with either

Edifoligide or a placebo solution using a pressure-mediated delivery system before

implantation.[6]

Primary Endpoint: A composite of death or vein graft failure (defined as ≥75% stenosis) at 12

to 18 months, assessed by angiography.[7]

Long-Term Follow-up: Patients were followed for up to 5 years for clinical outcomes including

death, myocardial infarction, and repeat revascularization.[1][2]

Standard of Care Methodologies
Studies evaluating standard of care therapies typically involve prospective or retrospective

analyses of large patient cohorts undergoing CABG. Key methodological aspects include:

Patient Population: Patients undergoing CABG with saphenous vein grafts.

Intervention: Prescription of antiplatelet agents (e.g., aspirin 81-325 mg daily) and high-

intensity statins (e.g., atorvastatin 40-80 mg or rosuvastatin 20-40 mg daily) initiated

perioperatively and continued long-term.[3]

Outcome Measures: Vein graft patency assessed by angiography or other imaging

modalities at various follow-up intervals, and long-term clinical outcomes such as major

adverse cardiovascular events (MACE).

Mechanism of Action and Experimental Workflows
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Edifoligide Signaling Pathway
Edifoligide is a transcription factor decoy designed to inhibit the activity of E2F transcription

factors. E2F plays a crucial role in the cell cycle progression of vascular smooth muscle cells, a

key event in the development of neointimal hyperplasia.
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Caption: Edifoligide's intended mechanism of action to prevent neointimal hyperplasia.

PREVENT IV Experimental Workflow
The following diagram illustrates the key stages of the PREVENT IV clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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